molecular formula C18H14N4O5 B12887994 Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate CAS No. 6286-33-5

Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate

Cat. No.: B12887994
CAS No.: 6286-33-5
M. Wt: 366.3 g/mol
InChI Key: PQIPAHCALSTYPU-UHFFFAOYSA-N
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Description

Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a benzyl carbamate group and a 4-nitrophenyl diazenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the 4-Nitrophenyl Diazenyl Group: This step involves the diazotization of 4-nitroaniline followed by coupling with the furan ring to form the 4-nitrophenyl diazenyl group.

    Formation of the Benzyl Carbamate Group: The final step involves the reaction of the furan derivative with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones.

    Reduction: The nitro group in the 4-nitrophenyl diazenyl group can be reduced to an amino group.

    Substitution: The benzyl carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring and benzyl carbamate group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (5-((4-nitrophenyl)diazenyl)thiophene-2-yl)carbamate: Similar structure with a thiophene ring instead of a furan ring.

    Benzyl (5-((4-nitrophenyl)diazenyl)pyrrole-2-yl)carbamate: Similar structure with a pyrrole ring instead of a furan ring.

Uniqueness

Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6286-33-5

Molecular Formula

C18H14N4O5

Molecular Weight

366.3 g/mol

IUPAC Name

benzyl N-[5-[(4-nitrophenyl)diazenyl]furan-2-yl]carbamate

InChI

InChI=1S/C18H14N4O5/c23-18(26-12-13-4-2-1-3-5-13)19-16-10-11-17(27-16)21-20-14-6-8-15(9-7-14)22(24)25/h1-11H,12H2,(H,19,23)

InChI Key

PQIPAHCALSTYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(O2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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